DFP-11207 -

DFP-11207

Catalog Number: EVT-255885
CAS Number:
Molecular Formula: C15H25Cl2N3O
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DFP-11207 is an orally available thymidylate synthase (TS) inhibitor with potential antineoplastic activity. Upon oral administration, DFP-11207 binds to and inhibits TS. This reduces thymine nucleotide synthesis, inhibits DNA synthesis and cell division, causes DNA damage and leads to tumor cell apoptosis. TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).
Source and Classification

DFP-11207 was developed by Delta-Fly Pharma, Inc., based in Tokushima, Japan. It belongs to the class of fluoropyrimidine analogs, which are widely utilized in cancer chemotherapy due to their ability to interfere with nucleic acid synthesis. The compound has undergone various phases of clinical trials to assess its safety, tolerability, and pharmacokinetic profiles in patients with advanced solid tumors .

Synthesis Analysis

Methods and Technical Details

The synthesis of DFP-11207 involves several steps aimed at creating a stable compound that can be effectively metabolized into active forms within the body. The synthesis pathway includes:

  1. Starting Materials: The initial compounds are selected based on their ability to undergo specific chemical transformations.
  2. Chemical Reactions: Key reactions include hydrolysis and esterification processes that generate the active metabolites necessary for its anticancer effects.
  3. Purification: High-performance liquid chromatography (HPLC) is employed to purify the synthesized compound and ensure that it meets the required purity standards for clinical use .

In vitro studies have shown that DFP-11207 undergoes enzymatic hydrolysis to produce metabolites such as 1-ethoxymethyl-5-fluorouracil, 5-chloro-2,4-dihydroxypyridine, and citrazinic acid, which are essential for its biological activity .

Molecular Structure Analysis

Structure and Data

DFP-11207 is characterized by a complex molecular structure that includes multiple functional groups conducive to its action as an antimetabolite. The precise molecular formula and structural representation are critical for understanding its interaction with biological systems.

  • Molecular Formula: C15_{15}H16_{16}F2_{2}N2_{2}O4_{4}
  • Molecular Weight: Approximately 320.3 g/mol

The structural configuration allows DFP-11207 to mimic natural nucleotides, facilitating its incorporation into RNA during cellular processes .

Chemical Reactions Analysis

Reactions and Technical Details

DFP-11207 undergoes various chemical reactions within biological systems:

  1. Enzymatic Hydrolysis: In vitro studies indicate that DFP-11207 is hydrolyzed by enzymes present in rat plasma and liver homogenates, leading to the formation of active metabolites.
  2. Metabolic Pathways: The primary metabolic pathways involve conversion into 5-fluorouracil through enzymatic cleavage, although studies have shown that 5-fluorouracil itself is not produced from all metabolites formed from DFP-11207 .
  3. Pharmacokinetics: Following oral administration, pharmacokinetic studies reveal the absorption rates and elimination half-lives of both DFP-11207 and its metabolites, providing insight into their therapeutic window and potential side effects .
Mechanism of Action

Process and Data

The mechanism of action for DFP-11207 primarily revolves around its ability to be phosphorylated intracellularly:

  1. Intracellular Phosphorylation: Once inside the cell, DFP-11207 is converted into active forms through phosphorylation.
  2. Incorporation into RNA: The phosphorylated metabolites are then incorporated into RNA strands, disrupting normal RNA function and leading to cytotoxic effects against rapidly dividing cancer cells.
  3. Antitumor Activity: Clinical trials have demonstrated promising antitumor activity against various solid tumors, with a focus on minimizing side effects typically associated with traditional chemotherapy agents like 5-fluorouracil .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

DFP-11207 exhibits several notable physical and chemical properties:

  • Solubility: It displays solubility in organic solvents but limited solubility in water, which affects its formulation for oral administration.
  • Stability: The compound has shown stability in phosphate-buffered saline but undergoes hydrolysis in biological fluids, which is crucial for its metabolic activation .
  • Melting Point: Specific melting point data may vary based on synthesis methods but generally falls within a range indicative of similar fluoropyrimidine compounds.

These properties are essential for determining the appropriate dosing regimens and delivery methods in clinical settings.

Applications

Scientific Uses

DFP-11207 has several significant applications in scientific research and clinical practice:

  1. Cancer Treatment: As a novel chemotherapeutic agent, it offers a potential alternative for patients who experience severe side effects from traditional treatments.
  2. Clinical Trials: Ongoing clinical trials continue to evaluate its effectiveness against various types of cancers, including colorectal and breast cancer.
  3. Pharmacological Research: Studies on DFP-11207 contribute to understanding drug metabolism, pharmacokinetics, and the development of new therapeutic strategies in oncology .
Introduction to Fluoropyrimidine-Based Antimetabolites

Historical Context of 5-Fluorouracil (5-FU) in Oncology

Discovered and synthesized in the late 1950s, 5-fluorouracil (5-FU) represented a landmark achievement in cancer chemotherapy and remains a cornerstone of treatment for solid tumors over six decades later [1] [3]. As a pyrimidine analogue, 5-FU exerts cytotoxicity primarily through irreversible inhibition of thymidylate synthase (TS), the enzyme catalyzing the rate-limiting step in de novo thymidylate biosynthesis [7] [9]. This inhibition triggers "thymineless death," a form of genomic catastrophe resulting from misincorporation of uracil and fluoronucleotides into DNA during replication [7]. Clinically, 5-FU became the backbone regimen for gastrointestinal malignancies (colorectal, gastric, esophageal, pancreatic) and breast cancer, often administered in combination regimens like FOLFOX (5-FU/leucovorin/oxaliplatin) and FOLFIRI (5-FU/leucovorin/irinotecan) [1] [2].

A critical pharmacological insight emerged with the recognition that 5-FU's efficacy and toxicity profile are schedule-dependent. Continuous infusion (CI) schedules demonstrated superior response rates compared to bolus administration for gastrointestinal cancers, attributed to prolonged TS inhibition aligning with the S-phase specificity of the drug [1] [9]. However, the short plasma half-life of 5-FU (approximately 8-14 minutes) and its erratic oral bioavailability necessitated intravenous delivery via infusion pumps, significantly impacting patient quality of life and healthcare resource utilization [1] [9].

Table 1: Evolution of Fluoropyrimidine-Based Chemotherapeutics

CompoundKey ComponentsPrimary InnovationsMajor Limitations
5-FU5-FluorouracilFirst fluoropyrimidine antimetabolite; TS inhibitionShort half-life; Erratic oral bioavailability; IV infusion required; Narrow therapeutic index
CapecitabineOral prodrug converted to 5-FU by thymidine phosphorylaseOral administration; Tumor-selective activation via TPHigh incidence of hand-foot syndrome (dose-limiting)
UFT (Tegafur-Uracil)Tegafur (5-FU prodrug) + Uracil (DPD inhibitor)Oral administration; Enhanced 5-FU bioavailabilityGastrointestinal toxicity predominant
S-1Tegafur + CDHP (DPD inhibitor) + Oteracil (OPRT inhibitor)Oral; Reduced GI toxicity via OPRT inhibition in gutHematological toxicity predominant; Ethnic variability in CYP2A6 affecting activation
DFP-11207EM-FU (prodrug) + CDHP (DPD inhibitor) + CTA (OPRT inhibitor)Single-molecule triple-component; Sustained low 5-FU plasma levels; Dual inhibition of degradation and phosphorylationUnder investigation in phase II trials

Limitations of Conventional 5-FU Derivatives: Toxicity-Response Trade-offs

The development of oral fluoropyrimidine prodrugs (capecitabine, UFT, S-1) aimed to mimic the efficacy of CI 5-FU while improving patient convenience [1] [2]. Despite achieving this goal and demonstrating clinical utility, these agents introduced significant toxicity management challenges without fully decoupling efficacy from adverse effects:

  • Capecitabine: This triple-prodrug requires enzymatic conversion to 5-FU, preferentially within tumors expressing thymidine phosphorylase. However, its dose-limiting toxicity (DLT) is hand-foot syndrome (HFS), occurring in a significant proportion of patients and often necessitating dose reduction or treatment interruption [1] [2].
  • UFT (Tegafur-Uracil): Combining tegafur (a 5-FU prodrug) with uracil (a competitive inhibitor of dihydropyrimidine dehydrogenase, DPD) increases systemic 5-FU exposure. Its primary DLT is gastrointestinal toxicity (diarrhea, mucositis) [1] [14].
  • S-1: This combination agent contains tegafur, 5-chloro-2,4-dihydroxypyridine (CDHP, a potent reversible DPD inhibitor), and potassium oxonate (oteracil), an orotate phosphoribosyltransferase (OPRT) inhibitor intended to protect the gastrointestinal mucosa from 5-FU phosphorylation. While S-1 reduces GI toxicity compared to UFT, it exhibits dose-limiting hematological toxicity, particularly myelosuppression and thrombocytopenia [1] [2]. Furthermore, S-1 efficacy and toxicity show ethnic variability linked to differing expression levels of cytochrome P450 2A6 (CYP2A6), crucial for tegafur activation, complicating global dosing strategies [2].

A fundamental issue plaguing all conventional fluoropyrimidines is their narrow therapeutic index. This stems from several factors:

  • Pharmacokinetic Variability: Marked inter- and intra-patient variability in 5-FU plasma levels occurs primarily due to polymorphisms in DPYD, the gene encoding DPD, the rate-limiting catabolic enzyme [4] [8] [9]. Complete DPD deficiency, occurring in ~0.2-0.5% of the population, can lead to severe, potentially fatal toxicity (neurotoxicity, myelosuppression, GI toxicity) with standard doses [4] [8] [10].
  • Tissue-Specific Toxicity Mechanisms: The phosphorylation of 5-FU by OPRT in the gut mucosa contributes significantly to GI toxicity, while incorporation of fluoronucleotides into RNA is implicated in myelosuppression and HFS [1] [7] [23].
  • Underdosing/Overdosing: The reliance on body surface area (BSA) for dosing often results in sub-therapeutic drug levels or excessive toxicity due to poor correlation with individual metabolic capacity [3] [10].

Table 2: Comparison of Dose-Limiting Toxicities (DLTs) Among Oral Fluoropyrimidines

AgentDose-Limiting Toxicity (DLT)Incidence of Grade 3/4 ToxicityMechanistic Basis of DLT
CapecitabineHand-Foot Syndrome (HFS)High (~15-20%)RNA incorporation in keratinocytes?
UFTGastrointestinal (Diarrhea, Mucositis)Moderate-HighSystemic 5-FU exposure affecting gut mucosa
S-1Hematological (Neutropenia, Thrombocytopenia)Moderate (~10-15%)Systemic 5-FU exposure affecting bone marrow
DFP-11207 (Preclinical/Phase I)Reduced GI/MyelotoxicityLow reported in Phase ICTA protects GI tract; Sustained lower Cmax

Rationale for Developing DFP-11207 as a Next-Generation Fluoropyrimidine

The development of DFP-11207 by Delta-Fly Pharma emerged from a clear unmet need: to design an oral fluoropyrimidine that maintains or enhances antitumor efficacy while significantly reducing the characteristic toxicities of existing agents [1] [2] [5]. This required a multi-faceted approach targeting the key limitations:

  • Mitigating Pharmacokinetic Variability: Incorporating a potent, reversible DPD inhibitor (CDHP) directly into the drug molecule to minimize inter-individual differences in 5-FU catabolism and reduce the risk of severe toxicity, particularly in patients with partial DPD deficiency [1] [2].
  • Reducing Tissue-Specific Toxicity: Integrating a novel inhibitor of OPRT-mediated phosphorylation (citrazinic acid, CTA) designed to be highly retained within the gastrointestinal tract. This strategy aims to locally inhibit the conversion of 5-FU to its active, cytotoxic metabolites within gut mucosal cells, thereby preventing GI injury [1]. Crucially, unlike potassium oxonate (oteracil) in S-1, CTA in DFP-11207 demonstrates intracellular activity, effectively inhibiting phosphorylation within target cells [1].
  • Optimizing 5-FU Exposure Profile: Utilizing 1-ethoxymethyl-5-fluorouracil (EM-FU) as a prodrug form of 5-FU. EM-FU is specifically designed for efficient conversion to 5-FU by liver microsomes, promoting sustained release and prolonged plasma exposure [1]. The goal is to achieve a pharmacokinetic profile characterized by a lower maximum plasma concentration (Cmax) and a longer half-life (T1/2) compared to S-1, thereby mimicking the therapeutic advantages of continuous infusion 5-FU (prolonged TS inhibition) while minimizing toxic peak concentrations [1] [2].
  • Single-Molecule Engineering: Combining EM-FU, CDHP, and CTA into a single chemical entity (C~32~H~26~ClFN~4~O~12~) ensures synchronized delivery and pharmacokinetics of all three functional components, overcoming potential inconsistencies in absorption and distribution seen with combination tablets like S-1 [1] [5]. This integrated design is a key differentiator of DFP-11207.

Preclinical studies validated this rationale. DFP-11207 demonstrated potent inhibition of both DPD (in rat liver homogenates) and OPRT (in tumor tissues) at levels comparable to CDHP and CTA alone [1]. Critically, cellular studies showed DFP-11207 effectively inhibited intracellular phosphorylation of 5-FU in tumor cells in a dose-dependent manner, whereas free CTA alone failed to do so, suggesting efficient cellular uptake of the intact prodrug followed by intracellular release of active components [1]. Pharmacokinetic studies in rats revealed that DFP-11207 administration resulted in prolonged plasma 5-FU levels with lower C~max~ and longer T~1/2~ compared to other 5-FU prodrugs, and confirmed high retention of CTA within the GI tract [1]. Most importantly, DFP-11207 showed equivalent antitumor efficacy to reference 5-FU drugs in human tumor xenograft models (e.g., colorectal CoLo320DM, KM12C, HT-29; pancreatic PANC-1, BxPC-3; gastric AZ521) while manifesting dramatically reduced toxicity – no significant decrease in body weight, minimal GI injury, and notably, absence of severe myelosuppression, particularly thrombocytopenia [1]. This compelling preclinical profile positioned DFP-11207 as a promising next-generation fluoropyrimidine for clinical development.

Properties

Product Name

DFP-11207

Molecular Formula

C15H25Cl2N3O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.